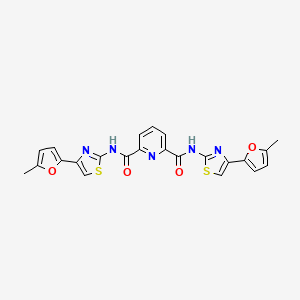
N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide, also known as BMVC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMVC belongs to the family of thiazole-containing compounds, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Scientific Research Applications
Green Chemistry Synthesis
A green chemistry method was applied in the synthesis of a similar compound, N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide . The compound was synthesized mechanochemically, using a choline chloride-based deep eutectic solvent as a catalyst . This suggests that the compound you’re interested in could also be synthesized using green chemistry methods.
Fluorescent Sensor for Metal Ions
The compound has been reported to act as a fluorescent sensor for the detection of Cu2+ and Ni2+ ions . This could be useful in environmental monitoring and industrial processes where these ions are involved.
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Given the structural similarity, the compound you’re interested in might also have potential anti-fibrosis activity.
Drug Design
The pyrimidine moiety, which is part of the structure of this compound, has been considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, this compound could be a potential candidate for drug design.
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial activity . Given the structural similarity, the compound you’re interested in might also have potential antimicrobial activity.
Antitumor Activity
Pyrimidine derivatives are also known to have antitumor activity . Given the structural similarity, the compound you’re interested in might also have potential antitumor activity.
properties
IUPAC Name |
2-N,6-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4S2/c1-12-6-8-18(31-12)16-10-33-22(25-16)27-20(29)14-4-3-5-15(24-14)21(30)28-23-26-17(11-34-23)19-9-7-13(2)32-19/h3-11H,1-2H3,(H,25,27,29)(H,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUMNOZACRWVGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(O5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

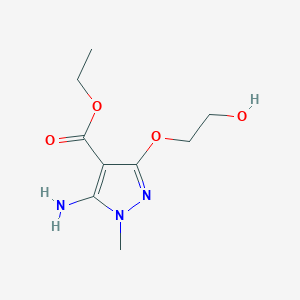

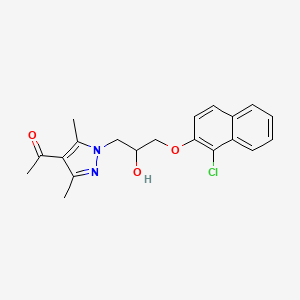
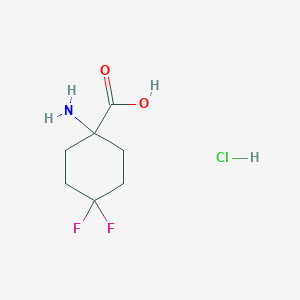
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)

![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)
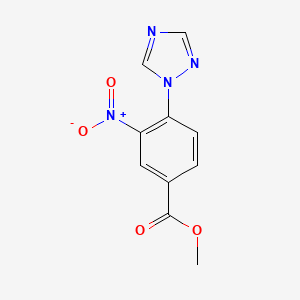
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
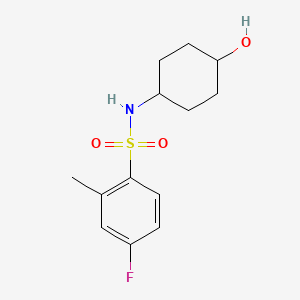
![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)

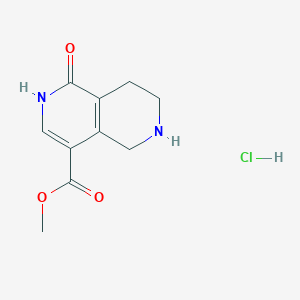
![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)